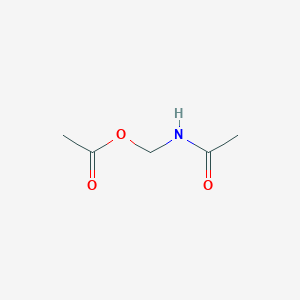
Acetamidomethyl acetate
Overview
Description
Scientific Research Applications
Brain Metabolism Studies
Acetamidomethyl acetate plays a role in studying brain metabolism. For example, Berl & Frigyesi (1969) used a tracer isotope of acetate to investigate the turnover of amino acids like glutamic acid, glutamine, and γ-aminobutyric acid in different brain regions of cats. This kind of research enhances understanding of amino acid metabolism in the brain.
Probing Astrocytic Function
Patel et al. (2010) focused on using acetate as an astrocyte-specific substrate to probe astrocytic function. They utilized Nuclear Magnetic Resonance spectroscopy with acetate to measure cerebral kinetics, providing insights into astrocyte and neuron metabolic interactions.
Chemical Protein Synthesis
In the field of chemical protein synthesis, acetamidomethyl (Acm) is a critical cysteine protecting group. Maity et al. (2016) developed a method for rapid and efficient Acm removal using Pd(II) complexes, enhancing the efficiency of protein synthesis.
Environmental Remediation
Acetamidomethyl acetate is also relevant in environmental remediation. For instance, de Luna et al. (2012) investigated the degradation of acetaminophen in wastewater treatment, examining electro-Fenton and photoelectro-Fenton processes.
Medical Drug Development
In medical drug development, derivatives of acetamidomethyl acetate, like roxatidine acetate, have been reviewed for their pharmacodynamic and pharmacokinetic properties in treating peptic ulcer disease (Murdoch & McTavish, 1991).
Fluid Resuscitation Studies
Acetate-buffered solutions, including those containing acetamidomethyl acetate, are explored for fluid resuscitation. Pfortmueller & Fleischmann (2016) conducted a review to understand the advantages and disadvantages of acetate-buffered crystalloid fluids compared to other infusates.
Microbial Metabolism Research
In microbial metabolism, acetate is a key substrate. van Aalst-van Leeuwen et al. (1997) studied the use of acetate in the production and consumption of poly(beta-hydroxybutyrate) by Paracoccus pantotrophus, providing insights into microbial response under varying nutrient conditions.
properties
IUPAC Name |
acetamidomethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-9-5(2)8/h3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYAUZMNUQFTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501794 | |
| Record name | Acetamidomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamidomethyl acetate | |
CAS RN |
13831-32-8 | |
| Record name | Acetamidomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)



![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B3047295.png)
![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)



